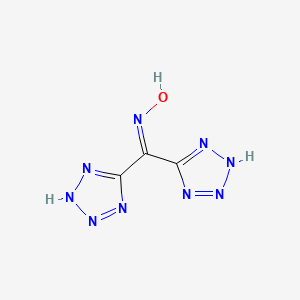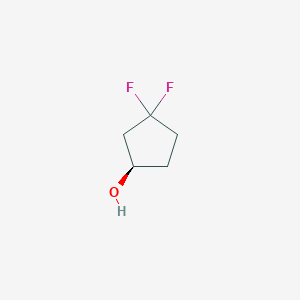![molecular formula C11H18O3 B11715394 (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)
(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-ビニル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オールは、ジオキソラン環に融合したシクロペンタン環を含む独自の構造を特徴とする複雑な有機化合物です。
製造方法
合成経路と反応条件
(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-ビニル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オールの合成は、通常、容易に入手可能な前駆体から開始される複数のステップを伴います。主なステップには、シクロペンタン環の形成、それに続くジオキソラン環とビニル基の導入が含まれます。温度、圧力、触媒の使用など、特定の反応条件は、高収率と純度を達成するために重要です。
工業的製造方法
工業的な設定では、この化合物の製造には、スケーラビリティとコスト効率を保証する最適化された合成ルートが採用される場合があります。連続フローリアクターとクロマトグラフィーなどの高度な精製技術は、製造プロセスの効率を高めるために頻繁に使用されます。
化学反応解析
反応の種類
(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-ビニル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オールは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化される可能性があります。
還元: 還元反応は、ビニル基をエチル基に変換することができます。
置換: この化合物は、官能基が他の官能基に置き換えられる置換反応に参加することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。溶媒の選択や温度管理などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドをもたらす可能性がありますが、還元はエチル誘導体を生み出す可能性があります。
科学研究の応用
化学
化学では、(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-ビニル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オールは、より複雑な分子を合成するためのビルディングブロックとして使用されます。その独自の構造は、反応機構を研究し、新しい合成方法を開発する上で貴重です。
生物学
生物学的研究では、この化合物は、酵素の相互作用と代謝経路を研究するためのプローブとして使用できます。その構造的特徴により、さまざまな生物学的分子と相互作用することができ、その機能に関する洞察を提供します。
医学
医学では、(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-ビニル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オールは、医薬品中間体として潜在的な用途があります。その誘導体は治療特性を示す可能性があり、創薬の候補となっています。
産業
工業部門では、この化合物は特殊化学物質や材料の製造に使用できます。その安定性と反応性は、ポリマー合成や材料科学など、さまざまな用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, followed by the introduction of the dioxolane ring and the vinyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, providing insights into their functions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
作用機序
(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-ビニル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物の独自の構造により、これらの標的に結合してその活性を調節し、特定の生化学経路を引き起こすことができます。この相互作用は、化合物が使用されるコンテキストに応じて、さまざまな生理学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-エチル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オール: 構造は似ていますが、ビニル基の代わりにエチル基があります。
(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-プロピル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オール: プロピル基が含まれており、異なる反応性と用途を提供します。
独自性
(3aS,4S,6R,6aR)-2,2,4-トリメチル-4-ビニル-3a,5,6,6a-テトラヒドロシクロペンタ[d][1,3]ジオキソール-6-オールを際立たせているのは、ビニル基であり、これは独特の反応性とさらなる官能化の可能性を提供します。これは、さまざまな科学的および産業的用途に適した汎用性の高い化合物です。
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
(3aS,4S,6R,6aR)-4-ethenyl-2,2,4-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C11H18O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,7-9,12H,1,6H2,2-4H3/t7-,8-,9-,11-/m1/s1 |
InChIキー |
WRDMUYHMGXMDDA-TURQNECASA-N |
異性体SMILES |
C[C@]1(C[C@H]([C@@H]2[C@H]1OC(O2)(C)C)O)C=C |
正規SMILES |
CC1(OC2C(CC(C2O1)(C)C=C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


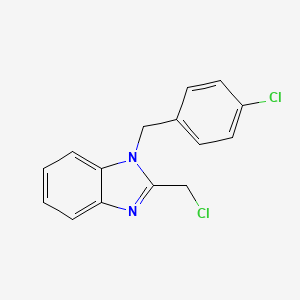

![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
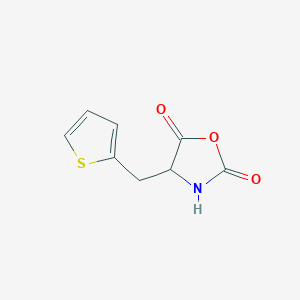
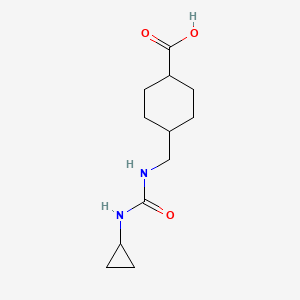


![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
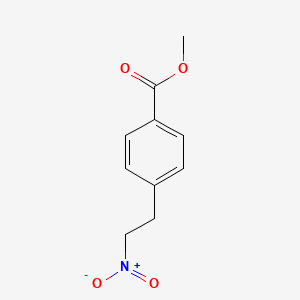
![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

